3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H17BrN2OS2 and its molecular weight is 397.35. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
- Thieno[3,2-d]pyrimidine derivatives have shown potential in antitumor activity. A study by Hafez and El-Gazzar (2017) found that these compounds displayed potent anticancer properties, comparable to doxorubicin, on various human cancer cell lines including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma.
Antimicrobial Applications
- Some thieno[3,2-d]pyrimidine derivatives have been used as antimicrobial agents. For instance, Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives that exhibited significant antimicrobial activities.
Synthesis of Novel Compounds
- These compounds serve as key intermediates in the synthesis of various heterocyclic compounds. A study by Taylor et al. (1988) detailed the preparation of 2-amino-6,7-dihydrothieno[3′,2′:5,6]pyrido[2,3-rf]pyrimidin-4-one, demonstrating their role in constructing complex molecular structures.
Dual Inhibitory Properties
- Research by Gangjee et al. (2008) identified thieno[3,2-d]pyrimidine derivatives as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating their potential in therapeutic applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-2-butylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS2/c1-2-3-9-22-16-18-13-8-10-21-14(13)15(20)19(16)12-6-4-11(17)5-7-12/h4-7H,2-3,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBZGRVUMCRKRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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